Oxolamine citrate is synthesized from oxolamine, which is derived from the reaction of diethylamine with a phenyl-substituted oxadiazole compound. The citrate component is introduced to improve solubility and bioavailability. This compound falls under the classification of non-narcotic antitussives and is recognized for its ability to alleviate cough without the sedative effects associated with opioids.
The synthesis of oxolamine citrate can be approached through several methods. A significant method involves the reaction of oxolamine with citric acid in an aqueous medium. The synthesis process typically includes:
In an industrial context, optimization studies have shown that improving reaction conditions can significantly enhance yield from 24% to 64% by identifying and eliminating impurities during synthesis .
The molecular structure of oxolamine citrate features a central oxadiazole ring connected to a diethylaminoethyl side chain and a citrate moiety. Key structural data includes:
Oxolamine citrate undergoes several chemical reactions that are crucial for its functionality:
These reactions are essential for understanding its stability and behavior in pharmaceutical formulations .
The mechanism of action of oxolamine citrate primarily involves central nervous system modulation. It acts on the cough center in the medulla oblongata, inhibiting the cough reflex without affecting respiratory function significantly. This non-narcotic pathway makes it a favorable option for treating coughs associated with colds or bronchitis without the sedative effects typical of narcotic antitussives.
Data from pharmacological studies suggest that oxolamine citrate may also exhibit anti-inflammatory properties, contributing to its effectiveness in alleviating respiratory distress .
Oxolamine citrate exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective dosage forms that ensure optimal delivery and absorption in clinical applications .
Oxolamine citrate finds extensive use in scientific and medical applications:
Oxolamine citrate emerged in the mid-20th century as a synthetic derivative of 1,2,4-oxadiazole, specifically developed to address the limitations of opium-derived antitussives like codeine. Early research highlighted its potent cough-suppressing properties without the risks of dependency or respiratory depression associated with centrally acting agents [3]. Unlike codeine, which acts on the brain’s cough center, oxolamine citrate exhibited a peripheral mechanism by desensitizing respiratory tract sensory receptors. This reduced cough reflex sensitivity through local anesthetic effects on pulmonary nerve endings [3] .
Initial pharmacological studies in animal models demonstrated its efficacy against chemically induced cough. For example, oxolamine citrate significantly inhibited cough reflexes triggered by irritant gases, establishing its role as a peripherally acting antitussive [9]. By the 1960s, it was marketed internationally under trade names such as Tussolvina and Nyspuss, primarily in syrup and tablet formulations [3].
A critical innovation in its development was the creation of sustained-release microencapsulated tablets in the 1990s. Researchers used ethylcellulose-based microencapsulation to prolong drug release, addressing the need for frequent dosing (every 4–6 hours) and mitigating gastrointestinal side effects like nausea. This advanced formulation technology optimized patient compliance and therapeutic stability [4].
Table 1: Key Properties of Oxolamine Citrate
Property | Value |
---|---|
Chemical Formula | C₂₀H₂₇N₃O₈ (citrate salt) |
IUPAC Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine; 2-hydroxypropane-1,2,3-tricarboxylic acid |
Molecular Weight | 437.44 g/mol |
Primary Mechanism | Peripheral cough receptor inhibition |
While initially valued for antitussive effects, oxolamine citrate’s therapeutic profile expanded with the discovery of its anti-inflammatory properties. Research in guinea pig models of chemically induced respiratory inflammation (e.g., acrolein aerosol exposure) revealed that oxolamine citrate reduced lung edema and inflammatory cell infiltration. It demonstrated superior protection against pulmonary parenchymal damage compared to phenylbutazone, a standard anti-inflammatory agent [5] [7].
The compound’s dual action—combining cough suppression and inflammation reduction—stemmed from its ability to:
This mechanistic shift positioned oxolamine citrate as a treatment for conditions like bronchitis, laryngitis, and tracheitis. Clinical studies in Taiwan and New Zealand validated its use for respiratory tract inflammation, particularly where central nervous system side effects of other drugs were a concern [1] .
Table 2: Pharmacological Targets of Oxolamine Citrate
Target | Biological Effect |
---|---|
Respiratory nerve endings | Local anesthesia; reduced cough reflex sensitivity |
Inflammatory pathways | Decreased edema and leukocyte infiltration |
CYP2B1/2 enzymes | Inhibition (contributing to drug interactions) |
Additionally, research uncovered its role in inhibiting cytochrome P450 enzymes (CYP2B1/2). In rat models, oxolamine citrate increased the bioavailability of coadministered drugs like warfarin by prolonging their half-life. This highlighted its potential for pharmacokinetic interactions but also suggested applications in modulating drug efficacy [7].
Despite its non-approval in the United States, oxolamine citrate remains clinically significant in regions like Europe and Asia for managing inflammatory respiratory diseases. Ongoing studies explore its antitumor potential via autophagy inhibition and AKT pathway modulation, though respiratory applications dominate its legacy [9].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4